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Compound of Interest

Methyl 2-(bromomethyl)-4-
Compound Name:
fluorobenzoate

Cat. No.: B125543

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methyl 2-
(bromomethyl)-4-fluorobenzoate, a key building block in modern organic synthesis,
particularly in the development of targeted cancer therapies. This document outlines its
chemical properties, a detailed experimental protocol for its synthesis, and its significant role as
an intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.

Core Compound Properties

Methyl 2-(bromomethyl)-4-fluorobenzoate is a substituted aromatic compound with the
chemical formula CoHsBrFO2.[1][2][3] Its structure features a methyl benzoate core with a
bromomethyl group at the 2-position and a fluorine atom at the 4-position. This unique
arrangement of functional groups makes it a versatile reagent in various chemical
transformations.

Table 1: Physicochemical and Safety Data for Methyl 2-(bromomethyl)-4-fluorobenzoate
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Property Value Source(s)
CAS Number 157652-28-3 [1][2][3]
Molecular Formula CoHsBrrFO2 [1][2]13]
Molecular Weight 247.06 g/mol [11[2]
Physical Form Solid or viscous liquid [2]
Purity Typically =297% [2][3]
Storage Conditions Sealed in a dry environment at 2]

2-8°C
Signal Word Danger [2]

H302 (Harmful if swallowed),
Hazard Statements H314 (Causes severe skin [2]

burns and eye damage)

. P261, P280,
Precautionary Statements [2]
P305+P351+P338, P310

Spectroscopic Data

Disclaimer: Experimentally derived spectral data for Methyl 2-(bromomethyl)-4-
fluorobenzoate is not readily available in published literature. The following data is predicted
based on the analysis of structurally analogous compounds and established spectroscopic
principles. These predictions are intended to serve as a reference for identification and
characterization.

Table 2: Predicted *H NMR Spectral Data (400 MHz, CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.9-8.1 dd 1H Ar-H
~7.1-7.3 m 2H Ar-H
~4.9 S 2H -CHz2Br
~3.9 S 3H -OCHs

Table 3: Predicted 13C NMR Spectral Data (100 MHz, CDCls)

Chemical Shift (6, ppm) Assighment
~165 C=0 (ester)
~163 (d, J = 250 Hz) C-F

~138 (d, J = 3 Hz) Ar-C

~132 (d, J = 9 Hz) Ar-CH

~127 (d, J= 3 Hz) Ar-C

~118 (d, J = 21 Hz) Ar-CH

~115 (d, J = 25 Hz) Ar-CH

~52 -OCHs

~28 -CH2Br

Table 4: Predicted Key IR Absorptions and Mass Spectrometry Data

Spectroscopic Technique

Predicted Values

Infrared (IR)

~1720 cm~1 (C=0 stretch, ester), ~1250 cm™1
(C-0 stretch, ester), ~1200 cm~1 (C-F stretch)

Mass Spectrometry (MS)

[M]+ at m/z 246/248 (due to Br isotopes),

fragments corresponding to loss of -OCHs, -Br
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Synthesis and Experimental Protocols

The synthesis of Methyl 2-(bromomethyl)-4-fluorobenzoate typically proceeds via the radical
bromination of its precursor, Methyl 4-fluoro-2-methylbenzoate. The following protocol is
adapted from a well-established procedure for a structurally similar compound, Methyl 2-
(bromomethyl)-4-chlorobenzoate.

Synthesis of Methyl 4-fluoro-2-methylbenzoate
(Precursor)

The precursor can be synthesized from 4-fluoro-2-methylbenzoic acid via esterification.

Reaction:

G-Fluoro-Z-methbeenzoicAc@ Esterification

‘ <
[Methanol (CHBOHD :@Iethyl 4-f|uoro-2-methylbenzoat9

G\cid Catalyst (e.g., H2S0O4)

Click to download full resolution via product page
Caption: Precursor Synthesis Workflow.
Experimental Protocol:

e To a stirred solution of 4-fluoro-2-methylbenzoic acid in methanol, slowly add a catalytic
amount of concentrated sulfuric acid at 0 °C.

 Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

* Remove the methanol under reduced pressure.
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 Dilute the residue with an organic solvent such as ethyl acetate and wash sequentially with a
saturated aqueous sodium bicarbonate solution and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the
crude product.

 Purify the product by column chromatography on silica gel if necessary.

Radical Bromination to Methyl 2-(bromomethyl)-4-
fluorobenzoate

Reaction:

(Methyl 4-fluoro-2-methylbenzoate Radical Bromination

[N-Bromosuccinimide (NBSD

/

>
»

P
Methyl 2-(bromomethyl)-4-f|uorobenzoate)
AN

A

\

|
Gadical Initiator (e.g., AIBND

(Solvent (e.g., CCI4D

Click to download full resolution via product page
Caption: Synthesis of the title compound.
Experimental Protocol:

 In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve
Methyl 4-fluoro-2-methylbenzoate (1.0 equivalent) in a suitable solvent such as carbon
tetrachloride.
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e Add N-bromosuccinimide (NBS) (1.05 equivalents) and a radical initiator, for example,
azobisisobutyronitrile (AIBN) (0.05 equivalents), to the reaction mixture.

e Heat the mixture to reflux (around 77°C for CCls) and maintain this temperature for 2-4
hours.

e Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas
Chromatography (GC).

e Upon completion, cool the mixture to room temperature.
 Filter the mixture to remove the succinimide byproduct.
e Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

 Purify the crude product by silica gel column chromatography using a gradient of ethyl
acetate in hexanes to obtain the final product.

Applications in Drug Discovery: Synthesis of PARP
Inhibitors

Methyl 2-(bromomethyl)-4-fluorobenzoate and its analogs are crucial intermediates in the
synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer
therapies. PARP enzymes are essential for the repair of single-strand DNA breaks. In cancers
with mutations in DNA repair genes like BRCA1 and BRCAZ2, inhibiting PARP leads to the
accumulation of DNA damage and subsequent cell death, a concept known as synthetic
lethality.

One prominent example is the synthesis of Niraparib, a PARP inhibitor used in the treatment of
ovarian and other cancers.[4][5][6][7][8] While multiple synthetic routes to Niraparib exist, a key
strategic step in some patented methods involves the construction of the indazole core, where

a bromomethyl-substituted benzoic acid derivative can serve as a precursor.
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The following diagram illustrates a plausible synthetic pathway where a derivative of Methyl 2-
(bromomethyl)-4-fluorobenzoate is utilized in the synthesis of a key intermediate for PARP
inhibitors like Niraparib.

Synthesis of Indazole Core

G/Iethyl 2-(bromomethyl)-4-fluorobenzoate Derivativa Grotected Aminophenylpiperidin%

:

N-Alkylation

Cyclization

Qndazole Intermediate]

Further Functionalization

Final Steps to PARP Inhibitor

Deprotection

:

Ginal PARP Inhibitor (e.g., NiraparibD
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Caption: Synthetic pathway to PARP inhibitors.

This synthetic strategy highlights the importance of Methyl 2-(bromomethyl)-4-
fluorobenzoate as a versatile building block, enabling the construction of complex heterocyclic
scaffolds that are central to the biological activity of many modern pharmaceuticals. The
bromomethyl group provides a reactive handle for nucleophilic substitution, allowing for the
coupling with other fragments, while the ester and fluoro substituents can be further
manipulated or may contribute to the final drug's pharmacokinetic and pharmacodynamic
properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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